2-({[4-(3-Bromophenyl)-1,3-thiazol-2-yl]methyl}amino)ethan-1-ol
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Overview
Description
2-({[4-(3-Bromophenyl)-1,3-thiazol-2-yl]methyl}amino)ethan-1-ol is a complex organic compound featuring a bromophenyl group, a thiazole ring, and an ethanolamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[4-(3-Bromophenyl)-1,3-thiazol-2-yl]methyl}amino)ethan-1-ol typically involves multi-step organic reactions One common route starts with the bromination of a phenyl ring, followed by the formation of a thiazole ring through cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-({[4-(3-Bromophenyl)-1,3-thiazol-2-yl]methyl}amino)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethanolamine moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under basic conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Phenyl derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2-({[4-(3-Bromophenyl)-1,3-thiazol-2-yl]methyl}amino)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-({[4-(3-Bromophenyl)-1,3-thiazol-2-yl]methyl}amino)ethan-1-ol involves its interaction with specific molecular targets. The bromophenyl group and thiazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The ethanolamine moiety may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
- 2-({[4-(3-Chlorophenyl)-1,3-thiazol-2-yl]methyl}amino)ethan-1-ol
- 2-({[4-(3-Fluorophenyl)-1,3-thiazol-2-yl]methyl}amino)ethan-1-ol
- 2-({[4-(3-Methylphenyl)-1,3-thiazol-2-yl]methyl}amino)ethan-1-ol
Uniqueness
What sets 2-({[4-(3-Bromophenyl)-1,3-thiazol-2-yl]methyl}amino)ethan-1-ol apart is the presence of the bromine atom, which can significantly influence its reactivity and interactions with biological targets. This makes it a valuable compound for developing new drugs and materials with specific desired properties.
Properties
IUPAC Name |
2-[[4-(3-bromophenyl)-1,3-thiazol-2-yl]methylamino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2OS/c13-10-3-1-2-9(6-10)11-8-17-12(15-11)7-14-4-5-16/h1-3,6,8,14,16H,4-5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBMJRVKNGHKVHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CSC(=N2)CNCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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